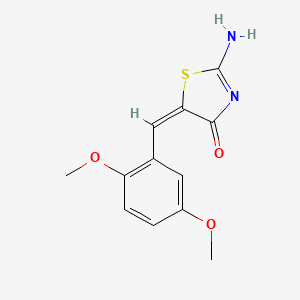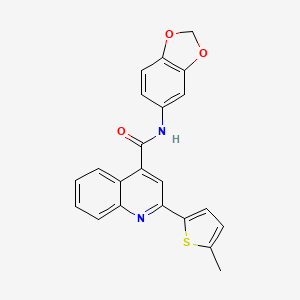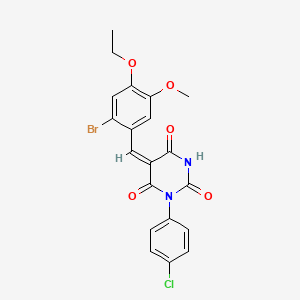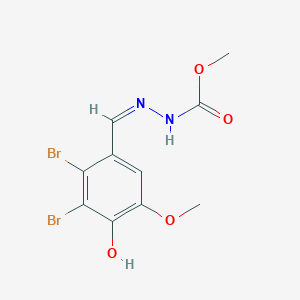
methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, also known as MDHBH, is a chemical compound that has shown potential in various scientific research applications. It is a hydrazine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In
Mecanismo De Acción
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It does this by activating the p53 pathway, which is responsible for regulating the cell cycle and inducing apoptosis. methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis and cell cycle arrest, and the inhibition of acetylcholinesterase activity. It has also been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has several advantages for lab experiments, including its potential as an anticancer agent and its ability to inhibit the activity of acetylcholinesterase. However, its limitations include its low solubility in water and its potential toxicity, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, including its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the activity of acetylcholinesterase. It could also be studied for its potential as a neuroprotective agent and for its ability to inhibit the growth of other types of cancer cells. Further research could also focus on improving the synthesis method to increase the yield and solubility of methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate.
Métodos De Síntesis
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been synthesized through various methods, including the reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and methyl hydrazinecarboxylate in the presence of a base. Another method involves the reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and methyl hydrazinecarboxylate in the presence of a catalyst. The yield of the synthesis method varies depending on the method used, with the highest yield reported to be 60%.
Aplicaciones Científicas De Investigación
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been studied for its potential in various scientific research applications, including its use as an anticancer agent. Studies have shown that methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Propiedades
IUPAC Name |
methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O4/c1-17-6-3-5(4-13-14-10(16)18-2)7(11)8(12)9(6)15/h3-4,15H,1-2H3,(H,14,16)/b13-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTPJVULLUVXIS-PQMHYQBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NNC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N\NC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
![2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6122090.png)
![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6122105.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6122115.png)
![N'-benzyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6122133.png)
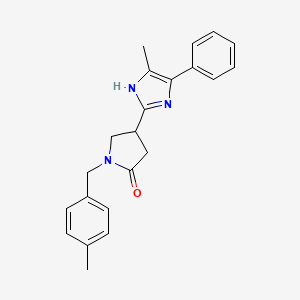
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B6122163.png)
